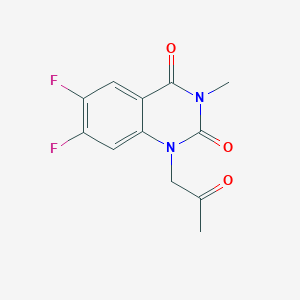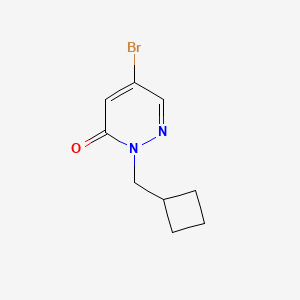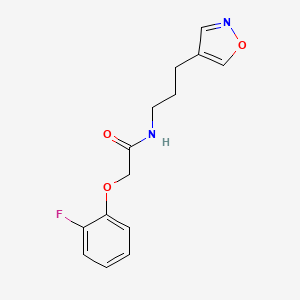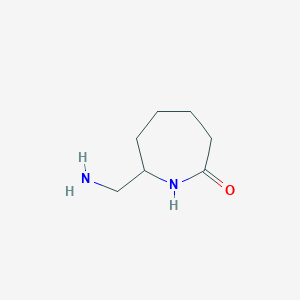
3-(3-甲氧基苯氧基)-4-氧代-2-(三氟甲基)-4H-色满-7-基乙酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of chromen, also known as isochromene, which is a heterocyclic chemical compound. It has a methoxyphenoxy group, a trifluoromethyl group, and an acetate group attached to the chromen structure .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as trifluoromethylation and reactions involving phenols .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The trifluoromethyl group would add electron-withdrawing character, while the methoxyphenoxy and acetate groups would add electron-donating character .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For instance, the trifluoromethyl group could participate in radical reactions . The acetate group could undergo hydrolysis to form acetic acid and the corresponding alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, while the acetate group could make it more polar .科学研究应用
Pharmaceutical Development
The trifluoromethyl group in this compound is increasingly important in pharmaceuticals . Its presence can enhance the biological activity and metabolic stability of therapeutic agents. This compound could be used to develop new medications with improved efficacy and safety profiles.
Agrochemical Research
In agrochemicals, the trifluoromethyl group plays a crucial role in developing compounds with pesticidal properties . This compound could be investigated for its potential use in creating more effective and environmentally friendly pesticides.
Material Science
The unique structure of this compound makes it a candidate for creating advanced materials with specific optical or electronic properties . It could be used in the development of organic light-emitting diodes (OLEDs) or as a part of photovoltaic cells.
Biological Properties Investigation
This compound, also known as neobavaisoflavone (NBIF), has been found in several plant species and exhibits anti-inflammatory, antioxidant, and anticancer activities. Research into its biological properties could lead to the discovery of new treatments for various diseases.
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reagent due to its distinct physical and chemical properties. Its synthesis and characterization could provide valuable insights into the behavior of similar compounds.
Toxicity and Safety Studies
Understanding the toxicity and safety profile of this compound is essential for its application in any field. Studies could focus on its interaction with biological systems to determine safe exposure levels and potential side effects.
作用机制
安全和危害
属性
IUPAC Name |
[3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3O6/c1-10(23)26-13-6-7-14-15(9-13)28-18(19(20,21)22)17(16(14)24)27-12-5-3-4-11(8-12)25-2/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQPJDLWDINLCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2923141.png)
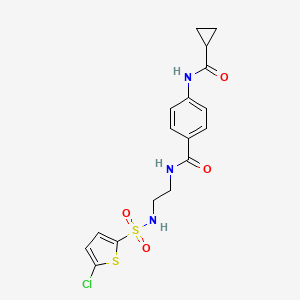
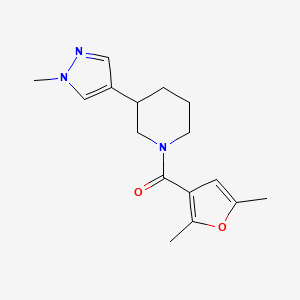

![tert-butyl N-{1-[5-fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethyl}carbamate](/img/structure/B2923149.png)
![2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-fluorophenyl)acetamide](/img/structure/B2923150.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2923152.png)

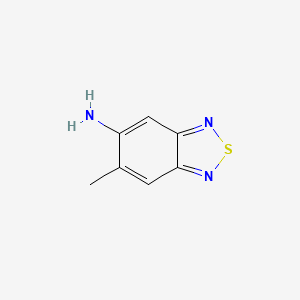
![2-[6-ethoxy-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2923155.png)
